molecular formula C15H17NOS3 B2981510 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705217-71-5

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2981510
CAS No.: 1705217-71-5
M. Wt: 323.49
InChI Key: GZUQSVFHXMVSBL-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a heterocyclic compound featuring thiophene and thiazepane rings. Thiophene is a five-membered aromatic ring containing sulfur, known for its high resonance energy and electrophilic reactivity. Thiazepane is a seven-membered ring containing both sulfur and nitrogen atoms, contributing to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step reactions starting from thiophene derivatives. One common method includes the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by cyclization to form the thiazepane ring. The reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Thiazepane derivatives: Compounds like 1,4-thiazepane-3,5-dione share the thiazepane ring structure.

Uniqueness

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the combination of both thiophene and thiazepane rings in its structure, providing a distinct set of chemical and biological properties not found in simpler thiophene or thiazepane derivatives.

Properties

IUPAC Name

2-thiophen-2-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS3/c17-15(11-12-3-1-8-18-12)16-6-5-14(20-10-7-16)13-4-2-9-19-13/h1-4,8-9,14H,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQSVFHXMVSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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